molecular formula C9H12N2O B174497 2-Phenylmethoxyethanimidamide CAS No. 133915-07-8

2-Phenylmethoxyethanimidamide

Cat. No. B174497
CAS RN: 133915-07-8
M. Wt: 164.2 g/mol
InChI Key: ZNKHURCEXVMNMH-UHFFFAOYSA-N
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Description

2-Phenylmethoxyethanimidamide (PMEA) is a synthetic compound that has been studied for its potential therapeutic applications. PMEA is a member of the aryloxyethylaminamide family of compounds, which are known for their ability to interact with various receptors in the body. PMEA has been studied extensively for its ability to modulate the activity of several G-protein coupled receptors (GPCRs), and has been shown to have a variety of therapeutic applications in the treatment of various conditions.

Scientific Research Applications

Biodevices

2-Phenylmethoxyethanimidamide has applications in the creation of biodevices . Its unique properties make it an excellent material for constructing biocompatible surfaces and interfaces with high antibiofouling performance. This is particularly useful in the creation of microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Antibacterial Applications

2-Phenylmethoxyethanimidamide has shown potential in antibacterial applications . It can be used to create antimicrobial agents that demonstrate strong antimicrobial properties and are less susceptible to bacterial resistance .

Environmental Applications

This compound also has potential applications in environmental science . It can be used to create materials that can effectively remove drug-resistant bacteria via distinct mechanisms .

properties

IUPAC Name

2-phenylmethoxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKHURCEXVMNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmethoxyethanimidamide

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